3-Amino-1-(2-chlorophenyl)propan-1-one
Description
3-Amino-1-(2-chlorophenyl)propan-1-one is a substituted cathinone derivative characterized by a primary amino group (-NH₂) at the β-position (C3) of the propan-1-one backbone and a 2-chlorophenyl substituent at the ketone-bearing carbon (C1). This structural arrangement distinguishes it from closely related compounds, such as chloromethcathinone (CMC) isomers, which typically feature a methylamino group (-NCH₃) at the α-position (C2) .
Properties
CAS No. |
771579-61-4 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 |
IUPAC Name |
3-amino-1-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5-6,11H2 |
InChI Key |
BISCTLDHFLGLOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CCN)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Cathinone Family
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Positional Isomerism: The 2-chlorophenyl group in this compound vs.
- Amino Group Modification: Primary amines (e.g., 3-amino) are less lipophilic than secondary amines (e.g., methylamino in CMC derivatives), influencing blood-brain barrier penetration .
- Halogen Effects : Chlorine (electronegativity: 3.0) vs. fluorine (4.0) impacts dipole moments and metabolic stability. Fluorinated analogs like 4-FMC may exhibit prolonged half-lives .
Derivatives with Heterocyclic or Aromatic Substitutions
Table 2: Functional Group Variations
Key Observations :
- Aromatic vs. Aliphatic Amines: Placing the amino group on the phenyl ring (e.g., 1-(3-aminophenyl)propan-1-one) disrupts the typical cathinone pharmacophore, reducing stimulant effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
